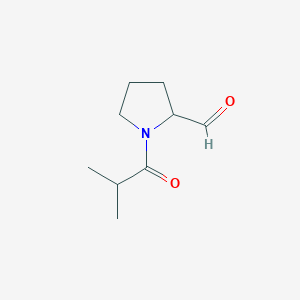
1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid.
Reduction: 1-(2-Methylpropanoyl)pyrrolidine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: Another lactam derivative with two carbonyl groups.
Uniqueness
1-(2-Methylpropanoyl)pyrrolidine-2-carbaldehyde is unique due to the presence of both an aldehyde and a 2-methylpropanoyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H15NO2/c1-7(2)9(12)10-5-3-4-8(10)6-11/h6-8H,3-5H2,1-2H3 |
Clave InChI |
GMQBWKIBBIKPEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


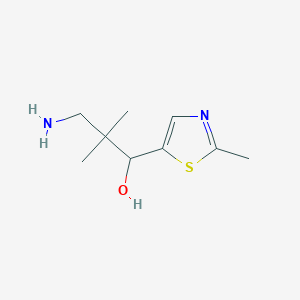
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
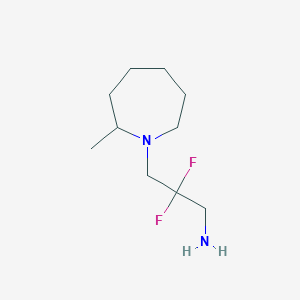
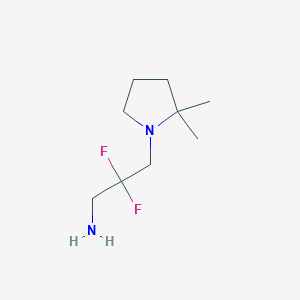


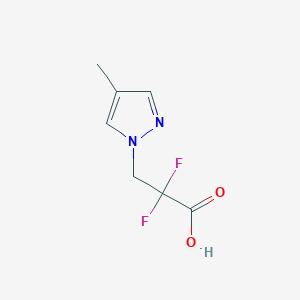
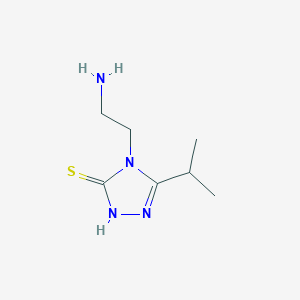
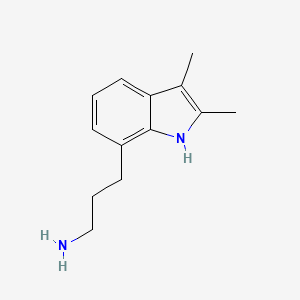

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
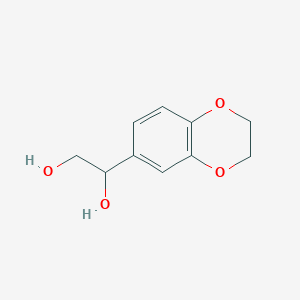
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
